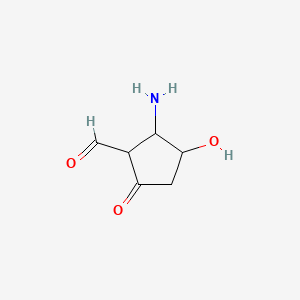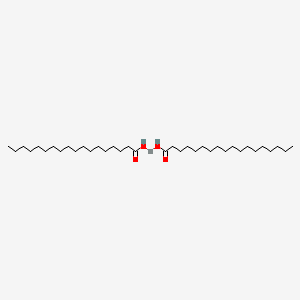![molecular formula C9H14O2 B13829567 6,11-Dioxa-spiro[4.6]undec-8-ene CAS No. 4745-28-2](/img/structure/B13829567.png)
6,11-Dioxa-spiro[4.6]undec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Dioxa-spiro[4.6]undec-8-ene is a chemical compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which consists of two oxygen atoms and a double bond within a bicyclic framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dioxa-spiro[4.6]undec-8-ene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of diols and ketones in the presence of acid catalysts to facilitate the formation of the spirocyclic structure. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate higher volumes, with careful monitoring of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
6,11-Dioxa-spiro[4.6]undec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions result in derivatives with new functional groups .
Aplicaciones Científicas De Investigación
6,11-Dioxa-spiro[4.6]undec-8-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactive properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 6,11-Dioxa-spiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological activities. Research is focused on identifying these targets and understanding the pathways involved in its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6,11-Dioxa-spiro[4.5]dec-7-ene
- 6,11-Dioxa-spiro[5.6]dodec-9-ene
- 6,11-Dioxa-spiro[4.6]undecane
Comparison
Compared to similar compounds, 6,11-Dioxa-spiro[4.6]undec-8-ene stands out due to its specific spirocyclic structure and the presence of a double bond. This unique configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
4745-28-2 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
6,11-dioxaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C9H14O2/c1-2-6-9(5-1)10-7-3-4-8-11-9/h3-4H,1-2,5-8H2 |
Clave InChI |
OZDAUCGZHFVHRF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)OCC=CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


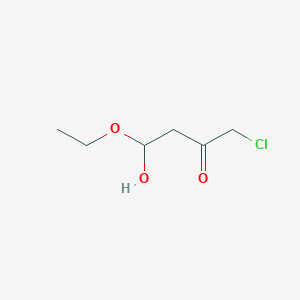
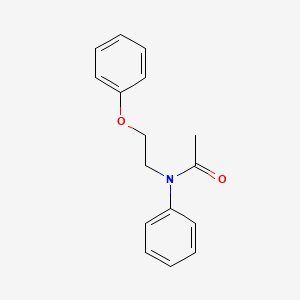


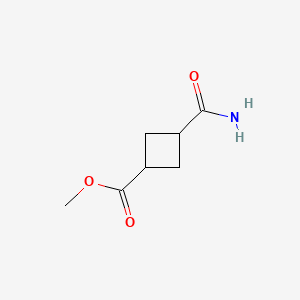
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
![1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B13829535.png)
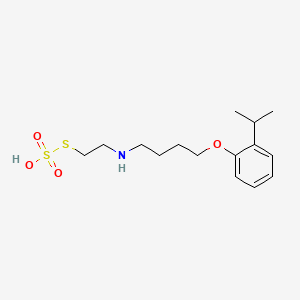
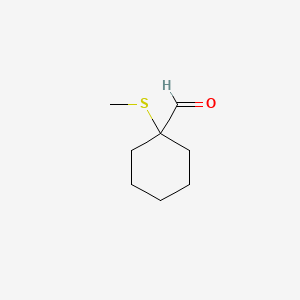
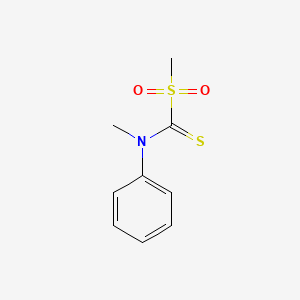
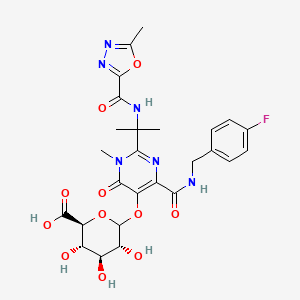
![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)
